1-Methyl-7-oxoazepane-2-carboxylic acid

Description

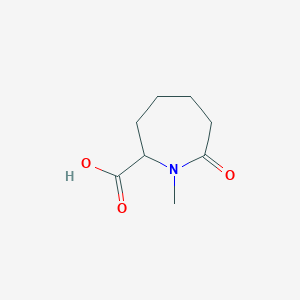

1-Methyl-7-oxoazepane-2-carboxylic acid is a seven-membered azepane ring derivative containing a methyl group at position 1, a ketone (oxo) group at position 7, and a carboxylic acid moiety at position 2.

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

1-methyl-7-oxoazepane-2-carboxylic acid |

InChI |

InChI=1S/C8H13NO3/c1-9-6(8(11)12)4-2-3-5-7(9)10/h6H,2-5H2,1H3,(H,11,12) |

InChI Key |

APZXHDHHTVJUDF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(CCCCC1=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-7-oxoazepane-2-carboxylic acid typically involves the following steps:

Cyclization Reaction: The starting material, which is often a linear precursor, undergoes cyclization to form the seven-membered ring structure.

Industrial production methods may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes, to ensure high yield and purity .

Chemical Reactions Analysis

1-Methyl-7-oxoazepane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alcohols, amines, and other nucleophiles.

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

1-Methyl-7-oxoazepane-2-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Methyl-7-oxoazepane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and undergo various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The following table summarizes key structural differences between 1-methyl-7-oxoazepane-2-carboxylic acid and analogous compounds referenced in the evidence:

Key Observations:

- Ring System Complexity: The target compound’s monocyclic azepane contrasts with bicyclic frameworks (e.g., oxabicyclo, β-lactam), which introduce ring strain and altered reactivity.

- Functional Groups : Carboxylic acids (target, ) vs. esters () influence solubility and metabolic stability. Esters may serve as prodrugs, while free acids enhance hydrogen bonding in biological targets.

- Heteroatoms : Sulfur in the β-lactam () enhances electronegativity and antibiotic potency, whereas nitrogen-rich systems (e.g., diazepane) modulate basicity and receptor interactions.

Physical and Chemical Properties

- Crystallinity : β-Lactam derivatives () meet pharmacopeial crystallinity standards, critical for drug formulation . Azepanes, depending on substituents, may exhibit varied crystallinity.

- Stability: Bicyclic systems () are prone to ring-opening under acidic conditions, whereas monocyclic azepanes may demonstrate superior hydrolytic stability.

Biological Activity

1-Methyl-7-oxoazepane-2-carboxylic acid is a seven-membered lactam compound with a carboxylic acid functional group and a methyl substituent at the nitrogen atom. Its molecular formula is , with a molecular weight of approximately 157.17 g/mol. This compound is gaining attention in pharmacology due to its potential biological activities, which include antimicrobial, anticancer, and neuroprotective effects.

Antimicrobial Activity

Research indicates that this compound and its structural analogs exhibit notable antimicrobial effects. Preliminary studies suggest activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentrations (MICs) for related compounds range from 15.625 to 125 μM, indicating potential efficacy against bacterial biofilms, which are notoriously difficult to treat.

Neuroprotective Effects

Preliminary research has indicated that this compound may have neuroprotective properties. It is hypothesized that the compound could interact with neuroreceptors or enzymes involved in neurodegenerative processes, potentially offering therapeutic benefits in conditions such as Alzheimer's disease or Parkinson's disease. However, further research is needed to elucidate these mechanisms.

The precise mechanism of action for this compound remains under investigation. However, it is believed that the compound may interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to diverse biological effects. This interaction could disrupt normal cellular processes, thereby exerting antimicrobial or anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on Antimicrobial Activity : A study demonstrated that hydrazine derivatives exhibited significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 15.625 to 125 μM.

- Anticancer Activity Research : Research highlighted the synthesis of various hydrazone derivatives that showed cytotoxic effects on cancer cell lines, indicating potential for developing new anticancer agents based on structural analogs of this compound.

- Neuroprotective Research : Preliminary findings suggest that compounds with similar structures may protect neuronal cells from oxidative stress, although specific studies on this compound are still required.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C₈H₁₃NO₃ | 157.17 g/mol | Seven-membered lactam structure |

| 7-Oxoheptanoic Acid | C₈H₁₄O₃ | 158.19 g/mol | Longer carbon chain; different lactam structure |

| (S)-1-Methyl-5-Oxopyrrolidine-2-Carboxylic Acid | C₇H₉NO₃ | 143.14 g/mol | Five-membered ring structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.